

# (E)-5-Ethyl-3-nonen-2-one molecular weight

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## Compound of Interest

Compound Name: (E)-5-Ethyl-3-nonen-2-one

Cat. No.: B052749

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An In-Depth Technical Guide to the Molecular Weight of **(E)-5-Ethyl-3-nonen-2-one**

## Introduction

**(E)-5-Ethyl-3-nonen-2-one** is an  $\alpha,\beta$ -unsaturated ketone. Its chemical structure consists of a nine-carbon backbone with a ketone functional group at the second carbon position, a carbon-carbon double bond between the third and fourth positions, and an ethyl group attached to the fifth carbon.<sup>[1]</sup> The "(E)" designation specifies a trans configuration of the substituents around the double bond, which influences its physicochemical properties.<sup>[1]</sup> This guide provides a detailed analysis of its molecular weight, the methodologies for its determination, and a summary of its key chemical properties.

## Chemical Identity and Properties

A precise understanding of a compound's identity is foundational for research and development. The key identifiers and computed properties for **(E)-5-Ethyl-3-nonen-2-one** are summarized below.

Property	Value
Molecular Formula	C <sub>11</sub> H <sub>20</sub> O[1][2]
Molecular Weight	168.28 g/mol [1][3]
Monoisotopic Mass	168.15141 Da[2]
CAS Number	138509-47-4[1]
InChI Key	SWBGUNASIKSCCO-CMDGGOBGSA-N[1][2]

## Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for **(E)-5-Ethyl-3-nonen-2-one** is based on its molecular formula, C<sub>11</sub>H<sub>20</sub>O.

## Standard Atomic Weights

The calculation utilizes the standard atomic weights of Carbon, Hydrogen, and Oxygen as recognized by IUPAC.

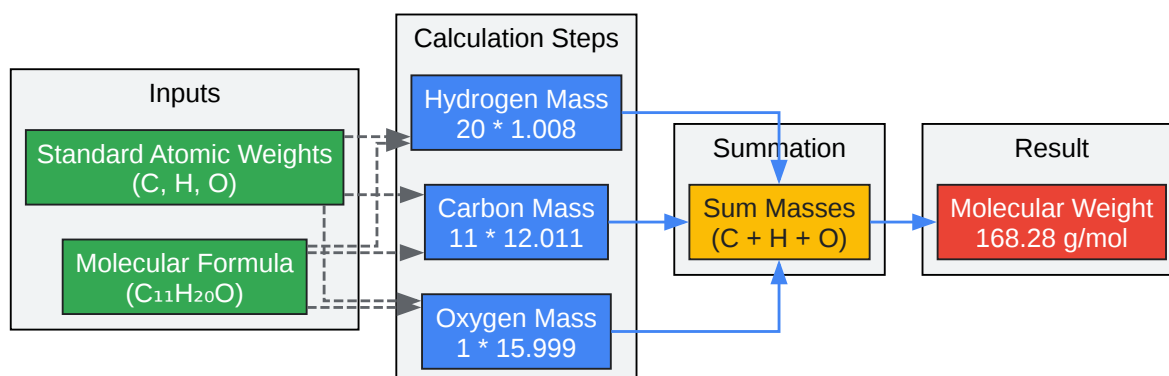
Element	Symbol	Atomic Weight ( g/mol )
Carbon	C	~12.011
Hydrogen	H	~1.008
Oxygen	O	~15.999

## Calculation Protocol

The molecular weight is calculated by multiplying the atomic weight of each element by the number of atoms of that element in the molecular formula and summing the results.

- Carbon (C): 11 atoms × 12.011 g/mol = 132.121 g/mol
- Hydrogen (H): 20 atoms × 1.008 g/mol = 20.160 g/mol
- Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

- Total Molecular Weight:  $132.121 + 20.160 + 15.999 = 168.28 \text{ g/mol}$



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Workflow for the calculation of molecular weight.

## Experimental Protocols for Characterization

While specific, detailed experimental protocols for the synthesis or application of **(E)-5-Ethyl-3-nonen-2-one** are not widely published, standard analytical techniques are employed to confirm its structure and purity.

## Chromatography-Mass Spectrometry (GC-MS)

This is a primary technique for the analysis of volatile compounds like **(E)-5-Ethyl-3-nonen-2-one**.<sup>[1]</sup>

- Objective: To separate the compound from a mixture and confirm its molecular weight.
- Methodology:
  - Injection: A sample is vaporized and injected into a gas chromatograph.
  - Separation: The compound travels through a capillary column, separating from other components based on its boiling point and affinity for the column's stationary phase.

- Ionization: As the compound elutes from the column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).
- Detection: The mass spectrometer separates the resulting ions based on their mass-to-charge ratio ( $m/z$ ), generating a mass spectrum that confirms the molecular weight and provides structural information through fragmentation patterns.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.<sup>[1]</sup>

- Objective: To confirm the presence of the  $\alpha,\beta$ -unsaturated ketone moiety.
- Methodology:
  - Sample Preparation: A thin film of the neat liquid sample is placed between two salt (e.g., NaCl or KBr) plates.
  - Analysis: The sample is exposed to infrared radiation. The molecule absorbs energy at specific frequencies corresponding to the vibrational frequencies of its bonds.
  - Interpretation: The resulting IR spectrum for **(E)-5-Ethyl-3-nonen-2-one** would show characteristic absorption bands. A strong band for the carbonyl ( $C=O$ ) stretch is expected at a lower wavenumber (typically  $1665\text{--}1685\text{ cm}^{-1}$ ) due to conjugation with the  $C=C$  double bond.<sup>[1]</sup> This is shifted from the typical  $1715\text{ cm}^{-1}$  of a saturated ketone.

## Applications in Research

As an  $\alpha,\beta$ -unsaturated ketone, **(E)-5-Ethyl-3-nonen-2-one** is a valuable building block in organic synthesis. The electrophilic nature of the  $\beta$ -carbon makes it susceptible to nucleophilic attack in Michael addition reactions, a key method for forming new carbon-carbon and carbon-heteroatom bonds.<sup>[1]</sup> This reactivity allows for its use as a precursor in the synthesis of more complex molecular architectures.<sup>[1]</sup> Future research may explore its potential in materials science (e.g., polymer development) or as an antimicrobial agent, a property common to many natural products containing the  $\alpha,\beta$ -unsaturated ketone motif.<sup>[1]</sup>

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## References

- 1. (E)-5-Ethyl-3-nonen-2-one | 138509-47-4 | Benchchem [benchchem.com]
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